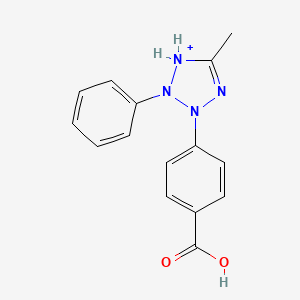
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with carboxyphenyl and phenyl groups, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cycloaddition reaction of azides with nitriles. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a nitrile under thermal or catalytic conditions to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of continuous flow reactors to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other nitrogen heterocycles.
Scientific Research Applications
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound finds applications in materials science, such as in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
3-(4-Carboxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of both carboxyphenyl and phenyl groups, making it versatile for various applications in research and industry.
Properties
CAS No. |
569674-74-4 |
|---|---|
Molecular Formula |
C15H15N4O2+ |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
4-(5-methyl-2-phenyl-1H-tetrazol-1-ium-3-yl)benzoic acid |
InChI |
InChI=1S/C15H14N4O2/c1-11-16-18(13-5-3-2-4-6-13)19(17-11)14-9-7-12(8-10-14)15(20)21/h2-10H,1H3,(H,16,17)(H,20,21)/p+1 |
InChI Key |
VALWHFRGYCBHIY-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN(N([NH2+]1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















